molecular formula C25H26F3NO4 B7747619 8-(Azepan-1-ylmethyl)-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

8-(Azepan-1-ylmethyl)-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B7747619
M. Wt: 461.5 g/mol
InChI Key: CQZJOZYZBXWRIV-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylmethyl)-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3NO4/c1-15-7-8-16(2)20(13-15)32-23-21(31)17-9-10-19(30)18(14-29-11-5-3-4-6-12-29)22(17)33-24(23)25(26,27)28/h7-10,13,30H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZJOZYZBXWRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-ylmethyl)-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the azepane moiety: This can be done through nucleophilic substitution reactions where the azepane ring is introduced via a suitable leaving group.

    Phenoxy group addition: The phenoxy group can be introduced through etherification reactions using appropriate phenol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the chromen-4-one core or the trifluoromethyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenoxy or azepane moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential pharmacological activities. Chromen-4-one derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(Azepan-1-ylmethyl)-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one would depend on its specific biological target. Generally, chromen-4-one derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group might enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with a similar chromen-4-one core.

    Coumarins: Another class of compounds with a related structure.

    Quinones: Compounds that can be derived from the oxidation of chromen-4-one derivatives.

Uniqueness

What sets 8-(Azepan-1-ylmethyl)-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one apart is the presence of the azepane moiety and the trifluoromethyl group. These functional groups might confer unique chemical and biological properties, making the compound a valuable subject for further research.

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